Home > Products > Screening Compounds P119206 > 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline -

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline

Catalog Number: EVT-4957122
CAS Number:
Molecular Formula: C20H21FN4O2
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[4-(4-Fluorophenyl)-1-piperazinyl]-6,7-dimethoxyquinazoline is a synthetically derived organic compound that belongs to the class of quinazoline derivatives. While not naturally occurring, this compound serves as a crucial building block and research tool in various scientific disciplines, especially in the field of medicinal chemistry. It acts as a scaffold for developing novel molecules with potential therapeutic applications, particularly in areas like oncology and cardiovascular diseases [, ].

Synthesis Analysis

The synthesis of 4-[4-(4-fluorophenyl)-1-piperazinyl]-6,7-dimethoxyquinazoline typically involves a multi-step process. A common method starts with the reaction of 4-chloro-6,7-dimethoxyquinazoline with 1-(4-fluorophenyl)piperazine. This reaction is usually conducted in a polar aprotic solvent like dimethylformamide, often at elevated temperatures and under an inert atmosphere to avoid unwanted side reactions [, ].

Molecular Structure Analysis

4-[4-(4-Fluorophenyl)-1-piperazinyl]-6,7-dimethoxyquinazoline consists of a central quinazoline ring system substituted at the 4-position with a piperazine ring. This piperazine ring is further substituted with a 4-fluorophenyl group. Two methoxy groups are present at the 6 and 7 positions of the quinazoline ring. This specific arrangement of functional groups contributes to the compound's unique pharmacological profile and interactions with biological targets [, , ].

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atoms on the piperazine ring can undergo alkylation reactions, leading to the formation of derivatives with altered physicochemical properties and biological activity [].
  • Hydrolysis: Under specific conditions, the methoxy groups can be hydrolyzed to yield the corresponding hydroxy derivatives [].
  • Metal complexation: The nitrogen atoms can act as ligands, forming complexes with various metal ions. These complexes often exhibit altered pharmacological profiles compared to the parent compound [].
Mechanism of Action
  • Inhibition of Platelet-Derived Growth Factor Receptor (PDGFR) Phosphorylation: Studies have shown that this compound and its derivatives can potently and selectively inhibit PDGFR phosphorylation, disrupting signaling pathways involved in cell proliferation, migration, and angiogenesis [, ].
  • Inhibition of Janus Kinase 3 (JAK3): Certain derivatives have demonstrated the ability to inhibit JAK3, a tyrosine kinase involved in immune cell signaling. This inhibition has potential implications for immunosuppressive therapy [].
Applications
  • Anticancer Agent Development: This compound and its derivatives have demonstrated potential as anticancer agents, particularly in treating colon cancer and glioblastoma [, , ]. Researchers are actively investigating their mechanisms of action, exploring structure-activity relationships to optimize efficacy and selectivity.
  • Treatment of Restenosis: Studies have explored its potential in preventing restenosis, a common complication after angioplasty. Its ability to inhibit smooth muscle cell proliferation and migration holds promise in this area [].
  • Immunosuppressive Therapy: The JAK3 inhibitory activity of certain derivatives has opened avenues for its application in immunosuppressive therapy, particularly in preventing transplant rejection [].
  • Treatment of Cardiovascular Diseases: Research has explored the potential of this compound and its analogs in treating cardiovascular diseases. Its ability to affect calcium channel function and act as a cerebral circulation improver highlights its therapeutic potential in this area [, ].

KN1022

  • Compound Description: KN1022 is a potent inhibitor of platelet-derived growth factor receptor (PDGFR) phosphorylation. It exhibits several biological effects, including the suppression of neointima formation following balloon injury in rat carotid arteries when administered orally [].
  • Relevance: KN1022 serves as a foundational molecule in the development of 4-[4-(4-fluorophenyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives. Both compounds share the core structure of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline, with variations primarily found in the (thio)urea moiety and its linker to the phenyl ring [].
  • Compound Description: KN734/CT52923 demonstrates potent and selective inhibitory activity against PDGFR phosphorylation. It effectively inhibits smooth muscle cell proliferation and migration induced by platelet-derived growth factor-BB (PDGF-BB). Furthermore, oral administration of KN734 has shown to suppress neointima formation following balloon injury in rat carotid arteries [].
  • Relevance: Identified through structure-activity relationship studies based on 4-[4-(4-fluorophenyl)-1-piperazinyl]-6,7-dimethoxyquinazoline, KN734/CT52923 represents a key analogue with optimized features. These modifications include a benzylthiourea group with a small substituent at the 4-position and the presence of a 3,4-methylenedioxy group [].

6-(2-Methoxy)ethoxy-7-methoxyquinazoline Analogue (16k)

  • Compound Description: This analogue exhibits potent inhibitory activity against PDGFR phosphorylation and addresses the metabolic polymorphism observed with some 6,7-dimethoxyquinazoline derivatives. Unlike compounds like 1b and 1c, which show varying metabolic rates in Sprague-Dawley rats, 16k demonstrates consistent metabolism, indicating the impact of substituents on the quinazoline ring on metabolic handling [].
  • Relevance: This compound highlights the structure-activity relationship studies surrounding 4-[4-(4-fluorophenyl)-1-piperazinyl]-6,7-dimethoxyquinazoline, particularly the exploration of modifications to the 6,7-dimethoxyquinazolinyl moiety for improved pharmacological properties [].

2-Oxoimidazo[4,5-e]quinazoline Derivative (21a)

  • Compound Description: This tricyclic quinazoline derivative exhibits potent inhibitory activity against PDGFR phosphorylation [].
  • Relevance: This compound exemplifies the exploration of tricyclic quinazoline structures as part of the structure-activity relationship investigations around 4-[4-(4-fluorophenyl)-1-piperazinyl]-6,7-dimethoxyquinazoline, demonstrating the potential for potent activity within this structural class [].

Pyrazolo[3,4-d]pyrimidine Derivative (39a)

  • Compound Description: This compound exhibits potent inhibitory activity against PDGFR phosphorylation. This finding suggests that replacing the quinazoline moiety with a pyrazolo[3,4-d]pyrimidine ring system can maintain the desired biological activity [].
  • Relevance: This compound is a result of research exploring replacements for the quinazoline moiety in 4-[4-(4-fluorophenyl)-1-piperazinyl]-6,7-dimethoxyquinazoline, aiming to identify alternative heterocyclic scaffolds that retain potent inhibitory activity against PDGFR phosphorylation [].

Quinoline Derivatives (40a and 40b)

  • Compound Description: These quinoline derivatives, particularly 40b, display potent inhibitory activity against PDGFR phosphorylation, indicating that replacing the quinazoline moiety with a quinoline ring can maintain the desired biological activity [].
  • Relevance: These compounds are a result of research exploring replacements for the quinazoline moiety in 4-[4-(4-fluorophenyl)-1-piperazinyl]-6,7-dimethoxyquinazoline. The study aimed to identify alternative heterocyclic scaffolds, such as quinoline, that retain inhibitory activity against PDGFR phosphorylation [].
  • Relevance: These compounds are part of the structure-activity relationship studies surrounding 4-[4-(4-fluorophenyl)-1-piperazinyl]-6,7-dimethoxyquinazoline. Researchers explored modifying the 6,7-dimethoxy groups on the quinazoline ring to understand their impact on activity and identified ethoxy as a suitable replacement maintaining potency [].
  • Compound Description: These analogues exhibit the most potent inhibitory activity against PDGFR phosphorylation among the tested derivatives, suggesting that the inserted oxygen atom in the alkoxy group significantly interacts with the β-PDGFR binding site [].
  • Relevance: These compounds represent a significant finding in the structure-activity relationship studies of 4-[4-(4-fluorophenyl)-1-piperazinyl]-6,7-dimethoxyquinazoline. The incorporation of an oxygen atom in the alkoxy side chains at the 6,7-positions of the quinazoline core led to a significant increase in inhibitory activity against PDGFR phosphorylation [].

Properties

Product Name

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C20H21FN4O2/c1-26-18-11-16-17(12-19(18)27-2)22-13-23-20(16)25-9-7-24(8-10-25)15-5-3-14(21)4-6-15/h3-6,11-13H,7-10H2,1-2H3

InChI Key

LWFZGPLTSLSJJQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.